2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCRWSLPYUOLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide, also known as CBA, is TMEM206 , a transmembrane protein. TMEM206 is an ion channel that conducts chloride ions (Cl-) across plasma and vesicular membranes. In a physiological context, TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells.
Mode of Action
CBA acts as a small molecule inhibitor of TMEM206. Upon activation at low pH, TMEM206 conducts Cl- ions across plasma and vesicular membranes. CBA inhibits these TMEM206 mediated currents. The inhibitory effect of CBA is more pronounced at low pH, with an IC50 value of 9.55 µM. At ph 60, the inhibition is limited.
Biochemical Pathways
The biochemical pathways affected by CBA primarily involve the regulation of ion transport across cellular membranes. Chloride ions play a crucial role in many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling. By inhibiting TMEM206, CBA can potentially affect these physiological processes.
Scientific Research Applications
Pharmacological Applications
Antihistamine Properties
- The compound is related to cetirizine, a widely used antihistamine for treating allergic conditions such as rhinitis and urticaria. Its pharmacological profile suggests that it may exhibit similar efficacy in managing allergic responses due to its structural similarities to cetirizine .
- Research indicates that derivatives like this compound can potentially enhance the effectiveness of existing antihistamines or provide alternatives for patients with specific sensitivities .
Mechanism of Action
- The mechanism by which this compound operates is primarily through the inhibition of histamine receptors, particularly H1 receptors. This action helps alleviate symptoms associated with allergic reactions, including itching, sneezing, and runny nose .
Synthesis and Chemical Properties
Synthetic Pathways
- Various synthetic methods have been explored for producing 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide. One notable method involves the reaction of p-chlorophenol with acetic anhydride followed by amination processes to introduce the acetamido group .
- The compound's synthesis can be optimized for higher yields and purity, making it suitable for further pharmacological testing.
Chemical Characteristics
- Molecular Formula:
- Molecular Weight: 346.8 g/mol
- It possesses a complex structure that contributes to its biological activity, making it an interesting candidate for drug development .
Toxicological Studies
Safety Profile
- Preliminary studies have indicated a favorable safety profile for this compound, suggesting low toxicity levels in standard animal models. However, comprehensive toxicological assessments are necessary to fully understand its safety in humans .
- As with many compounds in this class, potential reproductive health hazards have been noted, necessitating careful evaluation during the drug development process .
Case Studies and Research Findings
Clinical Research
- Recent clinical trials involving similar compounds have shown promising results in treating chronic allergic conditions. For instance, studies on cetirizine derivatives have demonstrated significant improvements in patient symptoms compared to placebo groups .
- Further research is needed to establish the specific efficacy of this compound in clinical settings.
Comparative Studies
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Chlorophenoxy Substitutions
Key Observations :
- Dimerization Effects: ISRIB-A3’s dimeric structure enhances biological activity compared to monomeric analogs .
- Substituent Position : Nitro groups at the para position (as in 2-chloro-N-(4-nitrophenyl)acetamide) increase electrophilicity, aiding nucleophilic substitution reactions .
Acetamides with Halogenated Aromatic Substitutions
Key Observations :
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance reactivity in nucleophilic substitutions .
- Crystal Packing : Intermolecular hydrogen bonds (e.g., N–H···O in 2-chloro-N-(4-fluorophenyl)acetamide) influence solubility and stability .
Pharmacologically Active Acetamide Derivatives
Preparation Methods
Acylation of 4-Aminophenylacetic Acid Derivatives
The initial step often employs 4-aminophenylacetic acid as a precursor, which undergoes acylation with 4-chlorophenoxyacetyl chloride. This reaction is typically conducted in aprotic solvents such as dichloromethane or toluene, with triethylamine (TEA) or sodium bicarbonate serving as acid scavengers. For instance, patent WO2009057133A2 demonstrates analogous acylation reactions using chloroacetyl chloride, achieving yields exceeding 80% under controlled temperatures (0–5°C).
N,N-Dimethylation of the Acetamide Intermediate
Following acylation, the secondary acetamide is dimethylated to yield the tertiary N,N-dimethylacetamide group. This step commonly utilizes methyl iodide in the presence of a strong base like potassium carbonate or sodium hydride . Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution, with reaction temperatures ranging from 60°C to 120°C. Patent data suggest that excessive heating (>130°C) risks decomposition, necessitating precise thermal regulation.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent profoundly impacts reaction efficiency and purity. Toluene and dichloromethane are preferred for acylation due to their inertness and ability to dissolve hydrophobic intermediates. In contrast, DMF and N-methyl-2-pyrrolidone (NMP) enhance dimethylation kinetics by stabilizing transition states through polar interactions.
Base selection is equally critical. Triethylamine and diisopropylethylamine (DIPEA) are optimal for acylation, while potassium carbonate proves effective for dimethylation due to its mild basicity and low nucleophilicity. Notably, the use of N,N-diisopropylamine as both solvent and base has been reported to streamline cyclization steps in related syntheses, eliminating the need for additional reagents.
Temperature and Stoichiometry
Controlled exotherms are essential to prevent side reactions. For example, acylation reactions are typically conducted at 0–5°C to minimize hydrolysis of the acyl chloride. Dimethylation, however, requires elevated temperatures (80–120°C ) to drive the reaction to completion. Molar ratios of 1:1.2 (amine:acyl chloride) and 1:2.5 (acetamide:methyl iodide) are recommended to ensure full conversion.
Purification and Diastereomer Resolution
Crystallization and Extraction
Crude products are often purified via recrystallization from diisopropyl ether or dichloromethane-water mixtures . For instance, patent WO2009057133A2 describes leaching unwanted diastereomers using toluene-diisopropyl ether systems, achieving >98% optical purity in subsequent hydrolysis steps.
Chromatographic Techniques
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet at δ 2.95–3.10 ppm (N,N-dimethyl protons) and a doublet at δ 7.25–7.45 ppm (aromatic protons adjacent to the acetamide group).
-
IR Spectroscopy : Strong absorptions at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether linkage) confirm structural integrity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) is employed to assess purity, with retention times typically between 8–12 minutes under isocratic conditions.
Comparative Analysis of Synthetic Routes
*Purity after resolution.
Q & A
Q. What synthetic routes are employed for the preparation of 2-{4-[2-(4-chlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide?
The compound is synthesized via a two-step amidation process. First, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide is prepared by reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene using TBTU (coupling agent) and 2,6-lutidine (base) in dichloromethane (DCM) at 25–30°C. The product is purified via TLC (hexane:ethyl acetate, 9:3 v/v) and characterized by melting point, NMR, and mass spectrometry. In the second step, the intermediate undergoes further coupling with indole-2-carboxylic acid under similar conditions to yield the final compound .
Q. What spectroscopic and analytical techniques are critical for structural confirmation?
Key methods include:
- 1H/13C NMR (400 MHz, DMSO-d6) to confirm proton environments and carbonyl/amide linkages.
- Mass spectrometry (VG70-70H) for molecular ion verification.
- Elemental analysis (Elementar Vario EL III) to validate purity (<0.5% deviation from theoretical values).
- Single-crystal X-ray diffraction (CCDC-1893314) to resolve 3D molecular geometry and intermolecular interactions .
Q. How is reaction progress monitored during synthesis?
Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track intermediates. Spots are visualized under UV light, and Rf values are compared against standards. Post-reaction workup includes acid-base extraction (HCl/NaHCO3) and solvent evaporation under reduced pressure .
Q. What purity assessment protocols are recommended?
- Melting point determination (Chemi Line CL725 apparatus) to compare against literature values.
- Elemental analysis for C, H, N composition.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectral data?
Discrepancies (e.g., unexpected NMR splitting or IR peaks) require cross-validation:
- Density Functional Theory (DFT) simulations to predict NMR/IR spectra.
- Variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
- X-ray crystallography to correlate solid-state conformation with solution-phase data .
Q. What crystallographic features influence the compound’s stability and reactivity?
The crystal structure reveals:
- Intermolecular N–H···O hydrogen bonds between amide groups, forming 1D chains.
- Dihedral angles between aromatic rings (e.g., 10.8° for acetamide group and chlorophenyl ring), impacting π-π stacking and solubility .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Stoichiometric control : Excess TBTU (2–3 equiv) ensures complete coupling.
- Temperature modulation : Cooling to 0–5°C during reagent addition minimizes side reactions.
- Solvent selection : DCM balances reactivity and solubility for intermediates .
Q. How do steric and electronic effects impact the compound’s biological activity?
- The 4-chlorophenoxy group enhances lipophilicity, aiding membrane penetration.
- N,N-dimethylacetamide introduces steric hindrance, potentially reducing metabolic degradation.
- Comparative studies with analogs (e.g., fluoro or methoxy substitutions) can isolate electronic contributions .
Methodological Tables
Q. Table 1. Key Characterization Data
| Technique | Parameters/Results | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 10.2 (s, NH), 7.8–6.8 (m, aromatic H) | |
| 13C NMR | δ 168.5 (C=O), 154.2 (C-O) | |
| X-ray Diffraction | Space group P21/c, Z = 4 | |
| Melting Point | 198–200°C |
Q. Table 2. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Hydrogen Bonds | N1–H1N···O1 (2.87 Å) |
| Torsion Angles | C8–N1–C7–O1: -172.3° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
